Comparative Cellular Toxicity Profile: Ravoxertinib vs. SCH772984 and VX-11e
In a multi-inhibitor comparative study of ERK1/2 inhibitors across multiple cancer cell lines, ravoxertinib exhibited a favorable toxicity profile relative to SCH772984 and VX-11e. The study quantified drug-induced toxicity not directly related to ERK inhibition. SCH772984 displayed the highest level of such excessive toxicity, with a mean AUC ratio of 0.9, while ravoxertinib demonstrated a significantly higher mean AUC ratio of 1.32 [1]. A higher ratio indicates that toxicity is more closely coupled to the intended ERK inhibition, suggesting a cleaner off-target profile compared to SCH772984.
| Evidence Dimension | Drug-induced toxicity unrelated to ERK inhibition (AUC ratio) |
|---|---|
| Target Compound Data | Mean AUC ratio = 1.32 |
| Comparator Or Baseline | SCH772984: Mean AUC ratio = 0.9 |
| Quantified Difference | Ratio is 0.42 units higher for ravoxertinib, indicating less off-target toxicity |
| Conditions | In vitro cell viability assays across multiple cancer cell lines (H1299, HCT-116, SH-SY5Y, U937) |
Why This Matters
This data supports the selection of ravoxertinib over SCH772984 for experiments where minimizing off-target cytotoxicity is critical to accurately interpret ERK pathway-specific effects.
- [1] Ivanova O, et al. Identification of cell type-specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors. J Biol Chem. 2022 Jul 1;298(8):102226. PMID: 35787369. View Source
